3-Nitro-4-phenyl-1,2,5-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

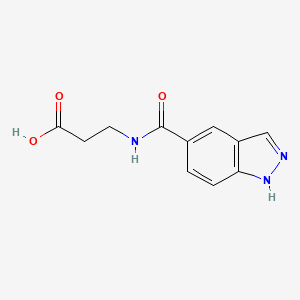

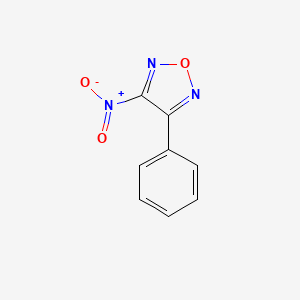

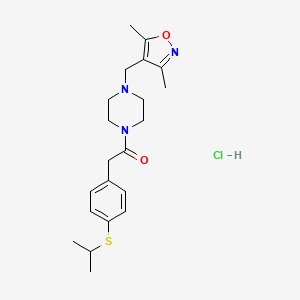

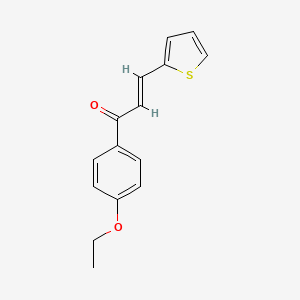

3-Nitro-4-phenyl-1,2,5-oxadiazole is a heterocyclic compound. It is part of the oxadiazole family, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . These compounds are known for their broad range of chemical and biological properties .

Synthesis Analysis

Oxadiazoles can be synthesized through various methods. For instance, the synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . The synthetic target picolinamide clubbed 3-phenyl-1,2,4-oxadiazoles was obtained by treatment with hydroxyl amine hydrate to get amidoxime followed by cyclization using acyl chloride .Molecular Structure Analysis

The molecular structure of 3-Nitro-4-phenyl-1,2,5-oxadiazole is characterized by a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .Chemical Reactions Analysis

Oxadiazoles can be converted to other five-membered heterocycles. For example, the use of hydrazine hydrate converts 1,3,4-oxadiazoles to triazolamines, while thiourea converts the 1,3,4-oxadiazole ring to the thiadiazole .Scientific Research Applications

Anti-Infective Agents

The heterocyclic scaffold of oxadiazoles, which includes 3-Nitro-4-phenyl-1,2,5-oxadiazole , has been extensively studied for its potential as anti-infective agents. These compounds have shown promising activity against a variety of pathogens, including bacteria, viruses, and parasites . The ability to design diversely substituted oxadiazoles allows for the exploration of structure-activity relationships (SAR) and the development of new drugs targeting resistant microorganisms.

Anticancer Research

Oxadiazoles have been investigated for their anticancer properties. The synthesis of various oxadiazole derivatives has led to compounds that exhibit cytotoxicity against cancer cell lines. This makes 3-Nitro-4-phenyl-1,2,5-oxadiazole a valuable scaffold for the development of new anticancer agents .

Energetic Materials

Due to the presence of nitro groups and a stable heterocyclic ring, 3-Nitro-4-phenyl-1,2,5-oxadiazole derivatives can be used as high-energy materials. They are explored for applications in propellants and explosives, where a high oxygen balance and positive heat of formation are desirable characteristics .

Material Science

In material science, oxadiazoles, including 3-Nitro-4-phenyl-1,2,5-oxadiazole , are utilized for their electronic properties. They can serve as components in organic semiconductors, light-emitting diodes (LEDs), and other electronic devices due to their ability to transport charge and emit light .

Antiviral Applications

The oxadiazole ring system has been incorporated into molecules designed to inhibit viral entry into host cells. This includes research into compounds that could potentially inhibit SARS-CoV-2, the virus responsible for COVID-19 .

Pharmacophore in Drug Design

Oxadiazoles are often used as a pharmacophore in drug design due to their flat, aromatic structure. This allows for the placement of various substituents that can interact with biological targets, leading to a wide range of therapeutic applications .

Mechanism of Action

Target of Action

3-Nitro-4-phenyl-1,2,5-oxadiazole is a derivative of oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom Oxadiazoles have been utilized in various applications, including as anticancer, vasodilator, anticonvulsant, and antidiabetic agents .

Pharmacokinetics

Oxadiazoles possess hydrogen bond acceptor properties, which could potentially influence their pharmacokinetic properties .

Result of Action

Oxadiazole derivatives have shown potential in various medicinal applications, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Nitro-4-phenyl-1,2,5-oxadiazole. For instance, oxadiazole derivatives improve the oxygen balance and release nitrogen gas, which is harmless to the environment, during decomposition . .

Safety and Hazards

Future Directions

Oxadiazoles have shown promising results in various fields, including medicinal chemistry and high-energy molecules . Future research could focus on the development of new drugs using 1,3,4-oxadiazoles . Additionally, the synthesis of nitrogen- and oxygen-containing scaffolds could be further explored due to their versatility in drug discovery .

properties

IUPAC Name |

3-nitro-4-phenyl-1,2,5-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5N3O3/c12-11(13)8-7(9-14-10-8)6-4-2-1-3-5-6/h1-5H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYHHKBZPGQFDKM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NON=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879290 |

Source

|

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

76016-68-7 |

Source

|

| Record name | FURAZAN, NITROPHENYL- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2878553.png)

![5H-11a-Azadibenzo[a,f]azulene-1-carboxylic acid, 6,6-dimethyl-12-oxo-4b,6,11,12-tetrahydro-](/img/structure/B2878558.png)

![2-methoxyethyl N-[[3-chloro-4-(4-chlorophenoxy)phenyl]carbamothioyl]carbamate](/img/structure/B2878567.png)

![2-[(2,4-Difluorophenyl)methyl]pyrrolidine](/img/structure/B2878568.png)